BenchChemオンラインストアへようこそ!

1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane

SCD1 inhibitor CNS drug design physicochemical property prediction

1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane (CAS 898406-49-0) is a piperazin-1-ylpyridazine derivative characterized by a 2,4-dichlorobenzoyl substituent on the piperazine ring and an azepane group at the pyridazine 3-position. This scaffold belongs to a well-characterized class of potent stearoyl-CoA desaturase-1 (SCD1) inhibitors, a target implicated in obesity, metabolic syndrome, and acne.

Molecular Formula C21H25Cl2N5O
Molecular Weight 434.4 g/mol
CAS No. 898406-49-0
Cat. No. B6481436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane
CAS898406-49-0
Molecular FormulaC21H25Cl2N5O
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C21H25Cl2N5O/c22-16-5-6-17(18(23)15-16)21(29)28-13-11-27(12-14-28)20-8-7-19(24-25-20)26-9-3-1-2-4-10-26/h5-8,15H,1-4,9-14H2
InChIKeyXGXWBHOESXAVGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane (CAS 898406-49-0): Structural Context and Therapeutic Rationale


1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane (CAS 898406-49-0) is a piperazin-1-ylpyridazine derivative characterized by a 2,4-dichlorobenzoyl substituent on the piperazine ring and an azepane group at the pyridazine 3-position. This scaffold belongs to a well-characterized class of potent stearoyl-CoA desaturase-1 (SCD1) inhibitors, a target implicated in obesity, metabolic syndrome, and acne [1]. The compound is a structural analog within a broader series explored in patents by Xenon Pharmaceuticals Inc., including the clinical candidate XEN103 [2]. Its design incorporates specific molecular features intended to modulate potency, selectivity, and pharmacokinetic properties distinct from other analogs in the same chemical series.

Why 1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane Cannot Be Replaced by a Generic In-Class Analog


Substitution within the piperazin-1-ylpyridazine class of SCD1 inhibitors is not functionally interchangeable. The structure-activity relationship (SAR) established for this series demonstrates that both the nature of the aroyl group on the piperazine and the substituent at the pyridazine 3-position profoundly impact in vitro potency, cellular activity, and in vivo efficacy [1]. For example, the lead compound XEN103, which features a 5-fluoro-2-(trifluoromethyl)benzoyl group and a cyclopropylethyl-carboxamide tail, achieves mSCD1 IC50 = 14 nM and HepG2 cellular IC50 = 12 nM, with an in vivo ED50 of 0.8 mg/kg [1]. Alteration of the aroyl substitution pattern or replacement of the pyridazine tail can lead to orders-of-magnitude shifts in IC50 values, as is typical for this target class [2]. The specific 2,4-dichlorobenzoyl and azepane combination on the target compound is a unique structural entity for which no direct potency data has been publicly disclosed; procurement of this specific analog is therefore essential for any SAR exploration, hit-to-lead optimization, or biological profiling study aiming to evaluate the influence of this precise substitution pattern.

Quantitative Differentiation Evidence for 1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane (CAS 898406-49-0)


Azepane vs. Morpholine Tail: LogD and pKa Differentiation for CNS Penetration Potential

The target compound incorporates an azepane (hexamethyleneimine) ring at the pyridazine 3-position. In direct structural contrast, the closest disclosed analog bearing the identical 2,4-dichlorobenzoyl-piperazine-pyridazine core but substituting morpholine for azepane (CAS not assigned but cataloged as 4-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine) is also available . The azepane is a secondary amine with a calculated pKa ~11, rendering it predominantly protonated at physiological pH, whereas morpholine is a tertiary amine with a calculated pKa ~8.4, resulting in significantly lower basicity and a different charge distribution [1]. This difference in ionization state predicts a higher polar surface area (tPSA) and altered LogD for the azepane analog, which directly influences blood-brain barrier penetration potential and volume of distribution, a critical parameter if SCD1 inhibition in the CNS is under investigation.

SCD1 inhibitor CNS drug design physicochemical property prediction

2,4-Dichloro vs. 2-Bromo Substitution: Differential LogP and Metabolic Stability Implications

The 2,4-dichlorobenzoyl substituent on the target compound distinguishes it from the closely related 2-bromobenzoyl analog, 1-{6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane (CAS 886896-95-3) . The di-chloro substitution pattern introduces a distinct electronic effect (Hammett σ: 2-Cl = 0.46, 4-Cl = 0.23; total σ_sum = 0.69) versus the mono-bromo substitution (σ: 2-Br = 0.39). This elevates the electrophilicity of the carbonyl carbon and modulates the overall molecular dipole, which can impact target binding affinity [1]. Furthermore, the 2-chloro substituent provides metabolic stability advantages over the 2-bromo analog, as the C–Cl bond (~397 kJ/mol) is significantly stronger than the C–Br bond (~280 kJ/mol), reducing the susceptibility to reductive dehalogenation, a common Phase I metabolic liability for brominated aromatics.

SCD1 inhibitor halogen SAR metabolic stability

SCD1 Inhibitor Potency Ranges: Class Benchmarking for Expected Target Engagement

The piperazin-1-ylpyridazine class of SCD1 inhibitors has demonstrated a wide potency range against mouse SCD1 (mSCD1), spanning from low nanomolar to micromolar IC50 values depending on substituent fine-tuning [1]. The clinical lead from this series, XEN103 (CAS 840489-44-3), achieved mSCD1 IC50 = 14 nM and HepG2 cellular IC50 = 12 nM [1]. By comparison, structurally simpler pyridazine carboxamide derivatives within the same patent families have reported IC50 values in the 100 nM to >10,000 nM range [2]. The target compound, bearing a unique 2,4-dichlorobenzoyl-azepane combination, has not been independently profiled, but its design is consistent with analogs that typically fall within the nanomolar potency band when tested in the mSCD1 microsomal assay. Experimental confirmation of its rank-order potency relative to XEN103 is lacking.

SCD1 inhibitor potency piperazinylpyridazine SAR drug discovery benchmark

Optimal Research and Procurement Scenarios for CAS 898406-49-0


SCD1 Structure-Activity Relationship (SAR) Library Expansion: Halogen Scanning with a Matched Molecular Pair of 2,4-Dichloro vs. 2-Bromo Analogs

Procure CAS 898406-49-0 alongside its 2-bromobenzoyl matched molecular pair (CAS 886896-95-3) to execute a systematic halogen-scanning experiment. The 2,4-dichloro substitution pattern is predicted, based on Hammett analysis and bond dissociation energy arguments, to confer enhanced metabolic stability and altered target binding kinetics relative to the bromo analog ([1], Section 3, Evidence Item 2). Co-testing both compounds in a standardized mSCD1 microsomal assay followed by microsomal stability profiling in human liver microsomes (HLM) will directly quantify the impact of the di-chloro versus mono-bromo substitution on both potency and metabolic turnover, generating a high-value matched-pair data point for the lead optimization program.

Assessment of CNS Penetration Potential via Ionization State Differentiation: Azepane vs. Morpholine Pyridazine Tail Comparison

The azepane moiety on the target compound provides a predicted pKa advantage of ~2.6 log units over the morpholine analog, fundamentally altering the protonation state at physiological pH ([2], Section 3, Evidence Item 1). This physico-chemical distinction makes CAS 898406-49-0 a strategic choice for any study evaluating brain-penetrant SCD1 inhibitors. A parallel investigation using the target compound and its morpholine counterpart in a standard MDCK-MDR1 permeability assay will experimentally confirm whether this pKa shift translates into improved rate and extent of passive transcellular transport, a critical parameter for CNS-targeted metabolic disease research.

In Vivo Metabolic Disease Efficacy Model: Evaluating Weight Gain Suppression and Insulin Sensitization with an Azepane-Substituted Analog

The lead compound XEN103 demonstrated striking reduction of weight gain in a rodent model at an oral ED50 of 0.8 mg/kg, along with improved insulin sensitivity ([3], Section 3, Evidence Item 3). The target compound, with its distinct 2,4-dichlorobenzoyl and azepane substitution, represents a critical probe for evaluating whether modification of the pyridazine tail from carboxamide to azepane preserves or improves in vivo efficacy and safety margins. A head-to-head in vivo study in a high-fat diet-induced obese (DIO) mouse model, directly comparing weight loss, plasma triglyceride reduction, and skin (sebaceous gland) atrophy scores between the target compound and XEN103, would provide definitive differentiation data.

Chemical Biology Probe Tool: Selective SCD1 Inhibition in Cancer Stem Cell Metabolism Studies

Emerging evidence links SCD1 activity to cancer cell stemness and resistance to chemotherapy. The piperazin-1-ylpyridazine scaffold, including the target compound, is structurally distinct from alternative SCD1 inhibitor classes such as triazolothiadiazoles or benzimidazoles, offering a unique chemotype for target engagement studies ([4]). CAS 898406-49-0 is suitable as a high-purity chemical probe for investigating the role of de novo monounsaturated fatty acid synthesis in leukemic stem cell maintenance, particularly when paired with a structurally matched inactive control lacking the 2,4-dichlorobenzoyl group. This application leverages the compound's predicted nanomolar potency and distinct molecular architecture to provide orthogonal confirmation of SCD1-dependent phenotypes.

Quote Request

Request a Quote for 1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.